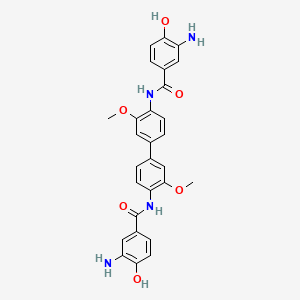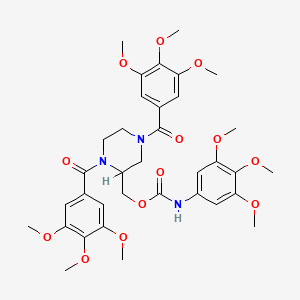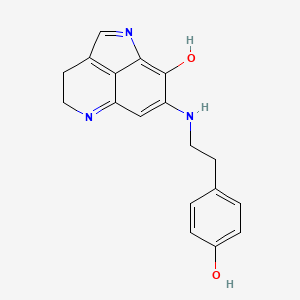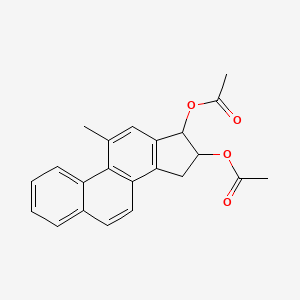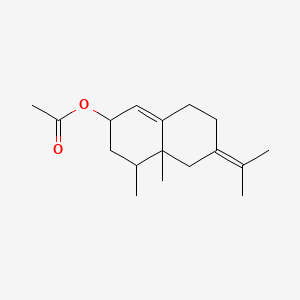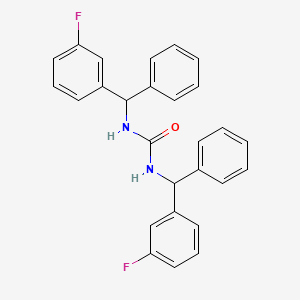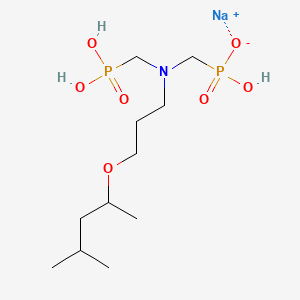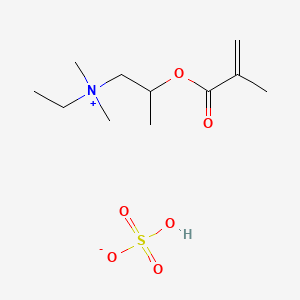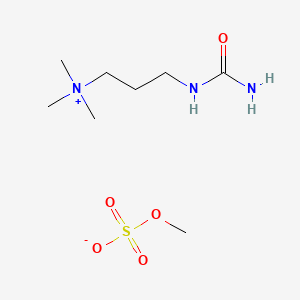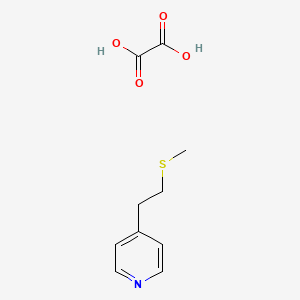
4-(2-Methylthioethyl)pyridinium oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylthioethyl)pyridinium oxalate is a pyridinium salt that combines the pyridinium cation with the oxalate anion. Pyridinium salts are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The oxalate anion, derived from oxalic acid, is commonly used in coordination chemistry and has various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthioethyl)pyridinium oxalate typically involves the reaction of 4-(2-Methylthioethyl)pyridine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The product is then subjected to various purification techniques, including filtration, crystallization, and drying.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylthioethyl)pyridinium oxalate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-Methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The oxalate anion can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxalate anion under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium oxalates.
Aplicaciones Científicas De Investigación
4-(2-Methylthioethyl)pyridinium oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids and coordination polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylthioethyl)pyridinium oxalate involves its interaction with various molecular targets. The pyridinium cation can interact with nucleophilic sites in biological molecules, while the oxalate anion can chelate metal ions. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylthioethyl)pyridinium chloride
- 4-(2-Methylthioethyl)pyridinium bromide
- 4-(2-Methylthioethyl)pyridinium nitrate
Uniqueness
4-(2-Methylthioethyl)pyridinium oxalate is unique due to the presence of the oxalate anion, which imparts distinct chemical and physical properties. The oxalate anion’s ability to form strong coordination bonds with metal ions makes this compound particularly useful in coordination chemistry and materials science.
Propiedades
Número CAS |
134480-47-0 |
|---|---|
Fórmula molecular |
C10H13NO4S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
4-(2-methylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C8H11NS.C2H2O4/c1-10-7-4-8-2-5-9-6-3-8;3-1(4)2(5)6/h2-3,5-6H,4,7H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
VTXXZDMKBVHZDM-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


